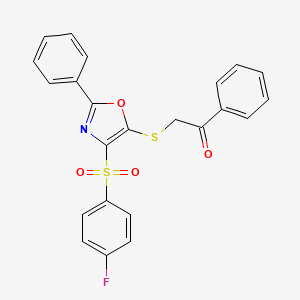

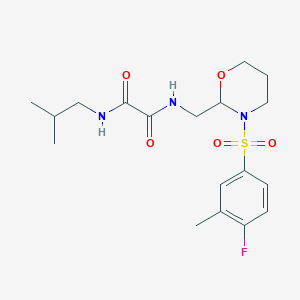

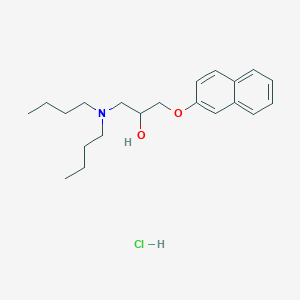

![molecular formula C27H23N3O3S B2412815 2-((9-甲氧基-2-苯基-5H-色烯并[2,3-d]嘧啶-4-基)硫代)-N-甲基-N-苯基乙酰胺 CAS No. 899760-14-6](/img/structure/B2412815.png)

2-((9-甲氧基-2-苯基-5H-色烯并[2,3-d]嘧啶-4-基)硫代)-N-甲基-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves various reactions such as condensation, cyclization, and methylation . For instance, the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one ring. This process is accompanied by the elimination of N,N-dimethylpropionamide and N-methylation .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The structure of the coumarin moiety of the molecule is nearly identical to that of unsubstituted 4-hydroxycoumarin . The crystal structure of similar compounds suggests that the steric configuration of the molecule can affect its packing in the crystal lattice .科学研究应用

有机合成与催化

研究开发了无催化剂、高效的色烯并[2,3-d]嘧啶衍生物合成方法,突出了这些化合物在有机合成中的用途。这些方法强调环保性、高原子经济性和温和的反应条件,使其在合成具有药学意义的分子方面具有价值 (G. Brahmachari & Nayana Nayek, 2017).

抗菌和抗结核活性

一些色烯和嘧啶衍生物表现出显着的抗菌和抗结核活性。这些化合物已针对包括结核分枝杆菌在内的各种细菌和真菌菌株进行了测试,显示出作为开发新型抗菌剂的先导的潜力 (Nimesh R. Kamdar et al., 2011).

抗炎和镇痛特性

某些色烯并[2,3-d]嘧啶衍生物具有显着的抗炎和镇痛活性,表明它们在开发用于治疗炎症和疼痛的新型治疗剂方面的潜在应用 (E. Rajanarendar et al., 2012).

抗癌活性

对色烯并[2,3-d]嘧啶衍生物的研究还证明了对各种癌细胞系的抗癌特性。这强调了这些化合物在肿瘤学中的潜力,特别是在设计和合成新型抗癌药物方面 (M. M. Al-Sanea et al., 2020).

未来方向

The compound and its derivatives could potentially be explored for various applications, especially in the field of medicinal chemistry. For instance, similar compounds have shown potential as anti-inflammatory agents . Therefore, future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their synthesis for potential industrial applications.

属性

IUPAC Name |

2-[(9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3S/c1-30(20-13-7-4-8-14-20)23(31)17-34-27-21-16-19-12-9-15-22(32-2)24(19)33-26(21)28-25(29-27)18-10-5-3-6-11-18/h3-15H,16-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFJKHYCMJFSDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

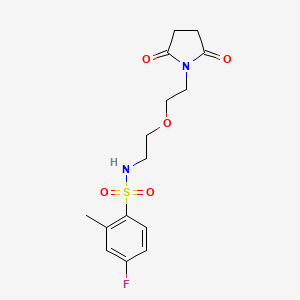

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-methanesulfonyl-4-methylbenzamide](/img/structure/B2412735.png)

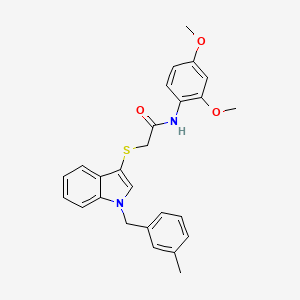

![2-[5-Formyl-1-(4-methylphenyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B2412742.png)

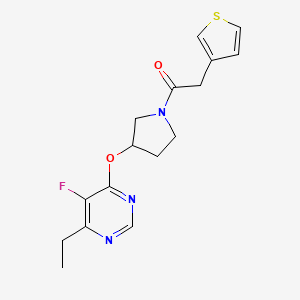

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzamide](/img/structure/B2412746.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2412750.png)